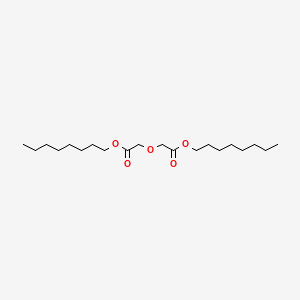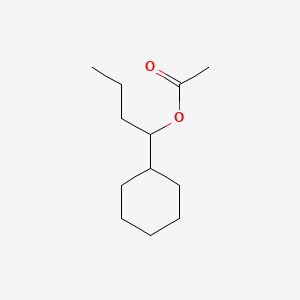
Cyanine7.5 azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine7.5 azide is a near-infrared fluorescent dye belonging to the cyanine dye family. It is known for its high fluorescence quantum yield and is commonly used in various scientific applications, including biolabeling and cell imaging. The compound is highly hydrophilic and water-soluble, making it suitable for in vivo imaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyanine7.5 azide can be synthesized through a series of chemical reactions involving the introduction of an azide functional group to the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Core: The initial step involves the synthesis of the cyanine core, which includes the polymethine chain and the indole or benzoindole chromophores.
Introduction of the Azide Group: The azide group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) is replaced by the azide ion (N₃⁻) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Análisis De Reacciones Químicas
Types of Reactions
Cyanine7.5 azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and a suitable leaving group such as a halide.
Major Products Formed
Triazole Derivatives: Formed through click chemistry reactions.
Substituted Cyanine Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Cyanine7.5 azide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cyanine7.5 azide involves its ability to fluoresce in the near-infrared region. The azide group allows for easy conjugation to biomolecules through click chemistry, enabling the tracking and imaging of these molecules in biological systems. The compound targets specific molecular pathways and structures, allowing for precise imaging and analysis .
Comparación Con Compuestos Similares
Cyanine7.5 azide is unique among cyanine dyes due to its high fluorescence quantum yield and near-infrared emission. Similar compounds include:
Indocyanine Green (ICG): While ICG is also used for near-infrared imaging, this compound has a higher fluorescence quantum yield.
Cyanine5.5 Azide: Another cyanine dye with an azide functional group, but with different absorption and emission properties.
Cyanine3 Azide: A shorter-wavelength cyanine dye used for different imaging applications.
This compound stands out due to its superior fluorescence properties and versatility in various scientific applications .
Propiedades
Fórmula molecular |
C48H55ClN6O |
|---|---|
Peso molecular |
767.4 g/mol |
Nombre IUPAC |
N-(3-azidopropyl)-6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H |
Clave InChI |
FPZSVKZEBJWZOE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)












